4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid
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Overview
Description
4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Reductive Amination: Starting with 4-oxo cyclohexane carboxylate and tert-butyl sulfinamide, reductive amination is carried out under the catalysis of a Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate.
Ester Hydrolysis: The trans-4-tert-butyl sulfinamide cyclohexane carboxylate undergoes ester hydrolysis under alkaline conditions to yield trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid.
Deprotection and Amino Protection: The tert-butylsulfinyl group is removed under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. The process typically involves large-scale application of the synthetic routes mentioned above, with optimizations in reaction conditions, solvent use, and purification techniques to ensure scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amine group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for drug development, particularly in the design of peptide-based therapeutics.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under physiological conditions, allowing the compound to interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biological processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluoro-4-methoxy-5-3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid: This compound has a similar cyclohexane structure but with different substituents, leading to distinct properties and applications.
Ethyl (1S,3R,4S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H25NO4 |
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Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
KLCGIONZGDCLMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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